molecular formula C10H9N5OS4 B12299919 6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B12299919
M. Wt: 343.5 g/mol
InChI Key: NPFCAGCVWPUOJC-UHFFFAOYSA-N
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Description

6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound belonging to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves the reaction of 5-mercapto-1,3,4-thiadiazole-2-thiol with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted thiadiazole derivatives from nucleophilic substitution .

Scientific Research Applications

6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

6-ethyl-2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H9N5OS4

Molecular Weight

343.5 g/mol

IUPAC Name

6-ethyl-7-methyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C10H9N5OS4/c1-3-5-4(2)11-7-15(6(5)16)14-10(18-7)20-9-13-12-8(17)19-9/h3H2,1-2H3,(H,12,17)

InChI Key

NPFCAGCVWPUOJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(C1=O)N=C(S2)SC3=NNC(=S)S3)C

Origin of Product

United States

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